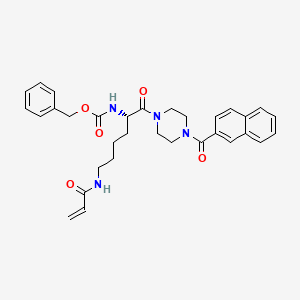
(S)-Benzyl (1-(4-(2-naphthoyl)piperazin-1-yl)-6-acrylamido-1-oxohexan-2-yl) carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “AA10” refers to a family of enzymes known as lytic polysaccharide monooxygenases (LPMOs). These enzymes are involved in the oxidative cleavage of polysaccharides such as cellulose and chitin. LPMOs are crucial in the degradation of complex polysaccharides in lignocellulosic biomass, making them significant in various biotechnological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lytic polysaccharide monooxygenases, including AA10, are typically produced through recombinant DNA technology. The gene encoding the enzyme is cloned into a suitable expression vector and introduced into a host organism, such as Escherichia coli. The host organism then expresses the enzyme, which can be purified using chromatographic techniques .
Industrial Production Methods
Industrial production of AA10 involves large-scale fermentation processes. The recombinant host organism is cultured in bioreactors under controlled conditions to maximize enzyme yield. After fermentation, the enzyme is extracted and purified using techniques such as affinity chromatography and ion-exchange chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
AA10 enzymes primarily undergo oxidative reactions. They catalyze the cleavage of glycosidic bonds in polysaccharides through an oxidative mechanism. This involves the insertion of an oxygen atom into the glycosidic bond, leading to its cleavage .
Common Reagents and Conditions
The activity of AA10 enzymes is dependent on the presence of a reducing agent, such as ascorbic acid or reduced glutathione, which donates electrons to the enzyme. Additionally, the presence of copper ions is essential for the catalytic activity of AA10 enzymes .
Major Products Formed
The major products formed from the reactions catalyzed by AA10 enzymes are oxidized oligosaccharides. These products result from the cleavage of polysaccharides such as cellulose and chitin .
Wissenschaftliche Forschungsanwendungen
AA10 enzymes have a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of AA10 enzymes involves the binding of the enzyme to the polysaccharide substrate. The copper ion in the active site of the enzyme facilitates the transfer of electrons from the reducing agent to the substrate, leading to the insertion of an oxygen atom into the glycosidic bond. This results in the cleavage of the bond and the formation of oxidized oligosaccharides .
Vergleich Mit ähnlichen Verbindungen
AA10 enzymes are part of a larger family of lytic polysaccharide monooxygenases, which also includes AA9, AA11, and AA13. While AA10 enzymes primarily act on cellulose and chitin, other LPMOs have different substrate specificities. For example, AA9 enzymes are known to act on cellulose, while AA11 enzymes act on chitin . The unique substrate specificity and catalytic mechanism of AA10 enzymes make them distinct from other LPMOs .
List of Similar Compounds
- AA9 (Lytic polysaccharide monooxygenase family 9)
- AA11 (Lytic polysaccharide monooxygenase family 11)
- AA13 (Lytic polysaccharide monooxygenase family 13)
Eigenschaften
Molekularformel |
C32H36N4O5 |
|---|---|
Molekulargewicht |
556.7 g/mol |
IUPAC-Name |
benzyl N-[(2S)-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1-oxo-6-(prop-2-enoylamino)hexan-2-yl]carbamate |
InChI |
InChI=1S/C32H36N4O5/c1-2-29(37)33-17-9-8-14-28(34-32(40)41-23-24-10-4-3-5-11-24)31(39)36-20-18-35(19-21-36)30(38)27-16-15-25-12-6-7-13-26(25)22-27/h2-7,10-13,15-16,22,28H,1,8-9,14,17-21,23H2,(H,33,37)(H,34,40)/t28-/m0/s1 |
InChI-Schlüssel |
LCWXTWXQACZEKA-NDEPHWFRSA-N |
Isomerische SMILES |
C=CC(=O)NCCCC[C@@H](C(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2)NC(=O)OCC4=CC=CC=C4 |
Kanonische SMILES |
C=CC(=O)NCCCCC(C(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2)NC(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


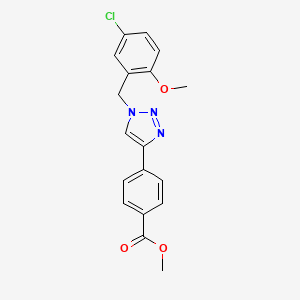

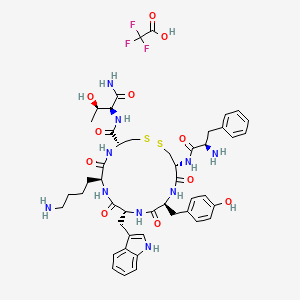

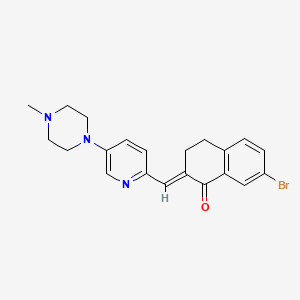

![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14,24-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12363163.png)
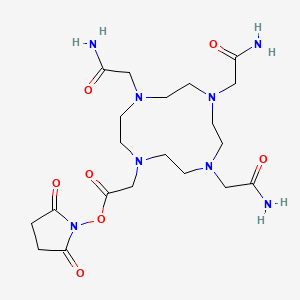
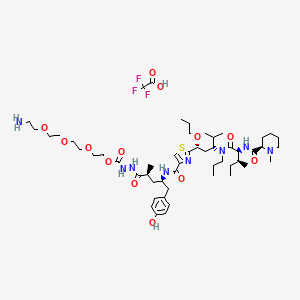



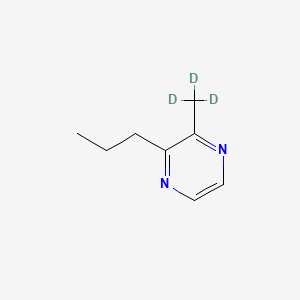
![Ethyl 4-oxo-3,7a-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B12363208.png)
